INDOLE, 1-(2-(DIMETHYLAMINO)ETHYL)-3-(p-ETHOXYBENZYL)-5-NITRO-
Description
The compound "INDOLE, 1-(2-(DIMETHYLAMINO)ETHYL)-3-(p-ETHOXYBENZYL)-5-NITRO-" is a substituted indole derivative with distinct functional groups at positions 1, 3, and 5 of the indole core (Figure 1). At position 1, a 2-(dimethylamino)ethyl group is attached, which is a common pharmacophore in neuroactive compounds (e.g., serotonin receptor ligands) . Position 5 features a nitro group, a strong electron-withdrawing substituent that may influence electronic properties and reactivity. While direct synthesis data for this compound are absent in the provided evidence, analogous indole derivatives are synthesized via alkylation, azide-alkyne cycloaddition, or nucleophilic substitution .
Properties
CAS No. |
101831-86-1 |
|---|---|
Molecular Formula |
C21H25N3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[3-[(4-ethoxyphenyl)methyl]-5-nitroindol-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H25N3O3/c1-4-27-19-8-5-16(6-9-19)13-17-15-23(12-11-22(2)3)21-10-7-18(24(25)26)14-20(17)21/h5-10,14-15H,4,11-13H2,1-3H3 |
InChI Key |
YQRPQNMVVUYXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CN(C3=C2C=C(C=C3)[N+](=O)[O-])CCN(C)C |
Origin of Product |
United States |
Biological Activity
Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Indole, 1-(2-(dimethylamino)ethyl)-3-(p-ethoxybenzyl)-5-nitro- (CAS No. 1019-45-0) is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H20N2O3
- Molecular Weight: 288.35 g/mol
- IUPAC Name: 1-(2-(dimethylamino)ethyl)-3-(4-ethoxybenzyl)-5-nitroindole
The presence of the nitro group and the dimethylamino substituent are critical for its biological activity.
Anticholinesterase Activity
Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission. Inhibitors of these enzymes are explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease.
- Case Study: A study demonstrated that modifications to the indole core significantly influenced AChE inhibition, with certain derivatives showing IC50 values as low as 11.33 µM for AChE and 4.33 µM for BChE .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating pathways involved in cytokine production and inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Research Findings: It was found that indole derivatives could suppress the production of pro-inflammatory cytokines like TNF-alpha and IL-1β, showcasing their potential as anti-inflammatory agents .
Antimicrobial Activity
Indole derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Study Results: In vitro assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antibiotics .
The mechanisms underlying the biological activities of indole derivatives often involve:
- Enzyme Inhibition: Compounds interact with active sites of enzymes such as AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts.
- Receptor Modulation: Indole compounds may act on various receptors, including serotonin receptors, influencing mood and behavior.
- Antioxidant Activity: Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress .
Data Table: Biological Activities of Indole Derivatives
Chemical Reactions Analysis
Nitro Group Reduction
The 5-nitro substituent undergoes catalytic hydrogenation or chemical reduction to form an amine derivative. Key findings:
| Reaction Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | 5-aminoindole derivative | 82-89% | |
| Fe/HCl reduction | Fe powder, HCl, MeOH, reflux | 5-aminoindole derivative | 75% |
This reaction is critical for generating intermediates with enhanced biological activity, as aminoindoles often exhibit improved receptor-binding properties .
Alkylation Reactions
The dimethylaminoethyl side chain participates in quaternization reactions:
Example : Reaction with methyl iodide
Conditions : CH₃I (2 eq), CHCl₃, 25°C, 12 hrs
Product : Quaternary ammonium salt
Yield : 95%
This reaction increases water solubility and modifies pharmacokinetic properties. Similar alkylation patterns are observed in related indole derivatives .
Electrophilic Substitution
The indole core undergoes regioselective substitution at position 4 or 6:
| Electrophile | Catalyst | Position | Product | Notes |
|---|---|---|---|---|
| Br₂ | FeBr₃ | C4 | 4-bromo derivative | Limited by steric bulk |
| NO₂⁺ | HNO₃/H₂SO₄ | C6 | 4,5-dinitro derivative | Competing side reactions |
Steric hindrance from the ethoxybenzyl group directs substitution to less hindered positions.
Nucleophilic Aromatic Substitution
The 5-nitro group activates the aromatic ring for displacement reactions:
Reaction with sodium methoxide :
Conditions : DMF, 120°C, 8 hrs
Yield : 68% methoxy derivative
Amide Formation
The dimethylaminoethyl group facilitates N-alkylation to form amides:
Example : Reaction with benzoyl chloride
Conditions :
-
Deprotonation: NaH (1.2 eq), DMF, 0°C
-
Benzoylation: BzCl (1.5 eq), 2 hrs
Product : N-benzoyl derivative
Yield : 78%
Oxidation Reactions
The tertiary amine undergoes oxidation to form N-oxide derivatives:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ | CH₃COOH, 40°C | Dimethylamino-N-oxide | Stable in acidic media |
| mCPBA | DCM, 0°C → RT | Dimethylamino-N-oxide | Sensitive to hydrolysis |
Comparative Reactivity with Analogues
| Compound Modification | Reaction Rate (vs parent) | Key Difference |
|---|---|---|
| Removal of ethoxybenzyl group | 2.3× faster alkylation | Reduced steric hindrance |
| Replacement of NO₂ with NH₂ | 4.1× slower electrophilic | Decreased ring activation |
| Shorter alkyl chain on amine | 1.8× faster oxidation | Increased accessibility to oxidants |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Comparison of Indole Derivatives
- Position 1: The 2-(dimethylamino)ethyl group in the target compound is structurally analogous to sumatriptan derivatives, which are 5-HT1 receptor agonists used in migraine treatment . Replacing dimethylamino with diethylamino (as in ) reduces steric hindrance but may alter receptor binding affinity due to changes in basicity and lipophilicity.
- Position 3 : The p-ethoxybenzyl group enhances lipophilicity compared to smaller substituents (e.g., methylsulfonamide in sumatriptan analogues ). The ethoxy group may slow metabolic degradation compared to unsubstituted benzyl groups.
Pharmacological Potential
Sumatriptan-related indoles with 2-(dimethylamino)ethyl groups demonstrate high affinity for serotonin receptors, suggesting the target compound may share neuropharmacological activity . However, the p-ethoxybenzyl and nitro substituents could redirect selectivity toward other targets (e.g., nitric oxide synthase or kinase inhibition). In contrast, 5-bromo-indole derivatives (e.g., ) are often explored as halogen-bonding motifs in enzyme inhibitors, highlighting how substituent choice dictates therapeutic applications.
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
